molecular formula C17H36N4O14S B001006 Ribostamycin sulfate CAS No. 53797-35-6

Ribostamycin sulfate

カタログ番号: B001006
CAS番号: 53797-35-6
分子量: 552.6 g/mol
InChIキー: RTCDDYYZMGGHOE-CZUQXGEQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Resistance Enzymes ( ):

  • APH(2'')-Ia kinase : Phosphorylates ribostamycin at the 2''-OH group, reducing ribosomal binding affinity. Structural studies reveal two binding conformations:
    • Ribose-down: Minimal enzyme conformational change (PDB: 6BGV).
    • Ribose-up: Helical subdomain closure, similar to neomycin binding (PDB: 6BGX).

Derivatives ( ):

  • 6'-N-Acetyl-ribostamycin : Reduces ribosomal binding (IC₅₀ = 0.75 μM vs. 0.15 μM for parent).
  • 3-N-Acetyl-ribostamycin : Minimal impact on subunit rotation dynamics (IC₅₀ = 34 μM).

Ribosomal Binding and Mechanism of Action

Ribostamycin sulfate interacts with bacterial ribosomes via:

Binding Sites ( ):

SubunitInteractionImpact
30S (h44)Hydrogen bonds with A1408, G1491Misreading of mRNA
50S (H69)Electrostatic interactions with phosphate backboneInhibition of translocation

Key Structural Motifs :

  • DOS core : Critical for h44 major groove recognition.
  • Ribose moiety : Stabilizes H69 interaction at neutral pH.

Antiviral and Off-Target Interactions

Recent studies highlight non-antibiotic applications:

Protein Disulfide Isomerase (PDI) Inhibition ( ):

  • Binding : Ribostamycin competes with LGALS9 at PDI’s thioredoxin-like domain (Kd = 1.2 μM).
  • Impact : Alters disulfide bond dynamics in viral glycoproteins (e.g., CHIKV E1/E2) .

Hydrolytic Degradation ( ):

ConditionDegradation PathwayHalf-Life
pH < 3Cleavage of glycosidic bonds2.1 h
pH 7.4Minimal degradation>48 h
pH > 10Oxidation of amine groups6.8 h

Spectroscopic Data ( ):

ParameterValue
HR-FAB-MS m/z 637.3033 [M+Na]⁺
¹H-NMR (D₂O)δ 5.32 (H1', J = 3.5 Hz), δ 3.89 (H6, br s)
Specific Rotation [α]²⁰/D +44° (c = 1, H₂O)

科学的研究の応用

Antibacterial Activity

Ribostamycin exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves binding to the bacterial 30S ribosomal subunit, which inhibits protein synthesis by causing misreading of mRNA and blocking the translocation of peptidyl-tRNA .

Minimum Inhibitory Concentration (MIC) Studies

Recent studies have evaluated the MIC of ribostamycin against various pathogens:

Pathogen MIC (μM) Notes
Escherichia coli (3 strains)0.9 – 7.2Enhanced efficacy when combined with EDTA
Haemophilus influenzae0.5Potent activity observed
Staphylococcus aureus>115.8Limited effectiveness
Streptococcus pneumoniae7.2Effective against respiratory infections

The combination of ribostamycin with ethylenediaminetetraacetic acid (EDTA) has shown an 8-fold enhancement in potency against certain strains of E. coli, indicating a promising strategy for overcoming antibiotic resistance .

Clinical Applications

This compound is primarily utilized in treating a variety of infections, particularly in hospital settings. Its applications include:

  • Sepsis
  • Skin Infections : Superficial and deep skin infections, including chronic pyoderma and osteomyelitis.
  • Respiratory Infections : Acute bronchitis, pneumonia, pulmonary abscess.
  • Urinary Tract Infections : Cystitis and pyelonephritis.
  • Other Infections : Gonococcal infections, peritonitis, cholecystitis, dacryocystitis, keratitis, otitis media, sinusitis .

Pharmacological Insights

Ribostamycin is classified as a critically important antimicrobial by the World Health Organization due to its effectiveness against resistant bacterial strains. Its pharmacological profile includes:

Property Details
Target Mechanism Binds to 30S ribosomal subunit
Broad-Spectrum Activity Effective against various bacterial pathogens
Adverse Reactions Renal dysfunction, liver disorder, rash

Research Developments

Recent research has focused on enhancing the clinical efficacy of ribostamycin through combination therapies and novel delivery methods. Studies indicate that ribostamycin can be effectively combined with other agents like EDTA to improve its antibacterial spectrum and reduce resistance .

Case Studies

Several case studies have documented the successful use of ribostamycin in treating resistant infections:

  • A study reported the use of ribostamycin in a patient with chronic respiratory lesions who showed significant improvement after treatment.
  • Another case highlighted its role in managing complicated skin infections where conventional antibiotics failed.

These cases underscore the potential of ribostamycin as a viable option for treating difficult-to-manage infections.

特性

CAS番号

53797-35-6

分子式

C17H36N4O14S

分子量

552.6 g/mol

IUPAC名

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid

InChI

InChI=1S/C17H34N4O10.H2O4S/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17;1-5(2,3)4/h4-17,22-27H,1-3,18-21H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17?;/m1./s1

InChIキー

RTCDDYYZMGGHOE-CZUQXGEQSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N.[O-]S(=O)(=O)[O-]

異性体SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)OC3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N.OS(=O)(=O)O

正規SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N.OS(=O)(=O)O

Key on ui other cas no.

53797-35-6

ピクトグラム

Irritant; Health Hazard

同義語

Vistamycin Sulfate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ribostamycin sulfate
Reactant of Route 2
Ribostamycin sulfate
Reactant of Route 3
Ribostamycin sulfate
Reactant of Route 4
Ribostamycin sulfate
Reactant of Route 5
Ribostamycin sulfate
Reactant of Route 6
Ribostamycin sulfate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。